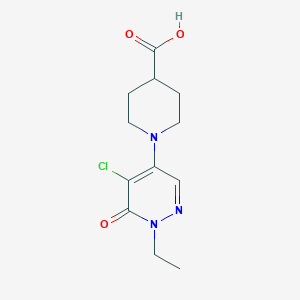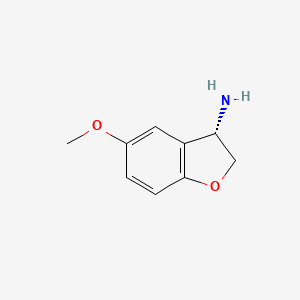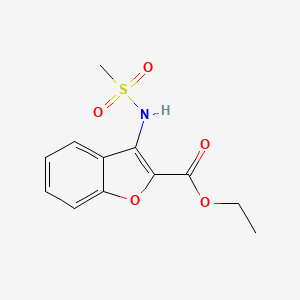![molecular formula C16H12O2S B11813924 4-(p-Tolyl)benzo[b]thiophene-6-carboxylic acid](/img/structure/B11813924.png)
4-(p-Tolyl)benzo[b]thiophene-6-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(对甲苯基)苯并[b]噻吩-6-羧酸是一种有机化合物,分子式为 C16H12O2S,分子量为 268.33 g/mol 它属于苯并噻吩类,苯并噻吩类是含硫杂环化合物。
准备方法
合成路线及反应条件: 4-(对甲苯基)苯并[b]噻吩-6-羧酸的合成可以通过多种方法实现。一种常见的方法是 Suzuki–Miyaura 偶联反应,这是一种广泛应用的过渡金属催化的碳-碳键形成反应 。这种方法利用有机硼试剂和钯催化剂,在温和且对官能团耐受的条件下进行。
工业生产方法: 这种化合物的工业生产通常涉及大规模的 Suzuki–Miyaura 偶联反应,利用优化的反应条件来确保高产率和纯度。该过程通常包括有机硼试剂的制备,然后在钯催化剂的存在下使其与卤代苯并噻吩衍生物反应。
化学反应分析
反应类型: 4-(对甲苯基)苯并[b]噻吩-6-羧酸会发生各种化学反应,包括:
氧化: 该化合物可以被氧化成亚砜或砜。
还原: 还原反应可以将羧酸基转化为醇或醛。
取代: 亲电芳香取代反应可以在苯并噻吩环上引入各种取代基。
常用试剂和条件:
氧化: 常用的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 常用的还原剂包括氢化铝锂或硼氢化钠。
取代: 溴或氯等试剂可用于卤化反应。
主要产物: 从这些反应中形成的主要产物包括亚砜、砜、醇、醛和原化合物的卤代衍生物。
科学研究应用
4-(对甲苯基)苯并[b]噻吩-6-羧酸在科学研究中具有广泛的应用:
化学: 它用作合成更复杂的有机分子的结构单元。
生物学: 该化合物可用于开发生物活性分子,包括潜在的药物。
医药: 正在进行研究以探索其作为治疗剂的潜力。
作用机制
4-(对甲苯基)苯并[b]噻吩-6-羧酸发挥作用的机制取决于其具体应用。在有机合成中,它作为一种通用的中间体,参与各种反应形成所需的产物。在生物系统中,其作用机制可能涉及与特定分子靶标(例如酶或受体)的相互作用,从而导致生物途径的调节 .
类似化合物:
苯并噻吩: 缺乏对甲苯基和羧酸取代基的简单类似物。
2-(对甲苯基)苯并[b]噻吩: 结构相似,但对甲苯基位于不同的位置。
4-(对甲苯基)苯并[b]噻吩-2-羧酸: 结构相似,但羧酸基位于不同的位置。
独特性: 4-(对甲苯基)苯并[b]噻吩-6-羧酸的独特性在于对甲苯基和羧酸基的特定位置,这会影响其在化学和生物系统中的反应性和相互作用。这种独特的结构允许特定应用,这些应用可能无法通过其他类似化合物实现 .
相似化合物的比较
Benzothiophene: A simpler analog without the p-tolyl and carboxylic acid substituents.
2-(p-Tolyl)benzo[b]thiophene: Similar structure but with the p-tolyl group at a different position.
4-(p-Tolyl)benzo[b]thiophene-2-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.
Uniqueness: 4-(p-Tolyl)benzo[b]thiophene-6-carboxylic acid is unique due to the specific positioning of the p-tolyl and carboxylic acid groups, which can influence its reactivity and interactions in chemical and biological systems. This unique structure allows for specific applications that may not be achievable with other similar compounds .
属性
分子式 |
C16H12O2S |
|---|---|
分子量 |
268.3 g/mol |
IUPAC 名称 |
4-(4-methylphenyl)-1-benzothiophene-6-carboxylic acid |
InChI |
InChI=1S/C16H12O2S/c1-10-2-4-11(5-3-10)14-8-12(16(17)18)9-15-13(14)6-7-19-15/h2-9H,1H3,(H,17,18) |
InChI 键 |
XKXAIZHASZLWRK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=C3C=CSC3=CC(=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![7-Bromobenzo[b]thiophene-2-carbonitrile](/img/structure/B11813883.png)
![2-(1-(4-Methoxyphenoxy)propyl)-1H-benzo[d]imidazole](/img/structure/B11813885.png)



